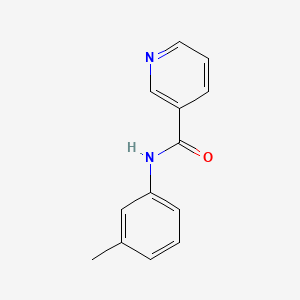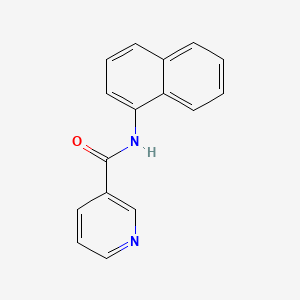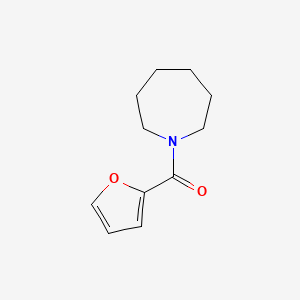
N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide
Descripción general
Descripción
N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. TRPV1 plays a crucial role in the sensation of pain and inflammation, making it an attractive target for the development of analgesic drugs. A-967079 has been shown to be effective in animal models of pain and inflammation, and its mechanism of action has been extensively studied.
Mecanismo De Acción
N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide is a selective antagonist of TRPV1. It binds to the channel and prevents its activation by various stimuli, including heat, protons, and capsaicin. By blocking the activation of TRPV1, this compound reduces the sensation of pain and inflammation.
Biochemical and physiological effects:
This compound has been shown to reduce the activity of TRPV1 in various tissues, including dorsal root ganglia, trigeminal ganglia, and skin. It has also been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in animal models of inflammation. This compound has been shown to have no effect on other TRP channels, such as TRPV2, TRPV3, and TRPA1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide is a highly selective antagonist of TRPV1, making it a useful tool for studying the role of TRPV1 in pain and inflammation. However, its selectivity may also be a limitation, as it may not accurately reflect the effects of non-selective TRPV1 antagonists. In addition, this compound may have off-target effects that are not yet fully understood.
Direcciones Futuras
Future research on N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide may focus on its potential use as an analgesic drug in humans. Clinical trials may be conducted to determine its safety and efficacy in treating various types of pain, including neuropathic pain and inflammatory pain. In addition, further studies may be conducted to better understand the mechanism of action of this compound and its potential off-target effects. Finally, this compound may be used as a tool to study the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism.
Aplicaciones Científicas De Investigación
N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in animal models of pain, including thermal, mechanical, and inflammatory pain. This compound has also been shown to be effective in reducing hyperalgesia and allodynia in animal models of neuropathic pain. In addition, this compound has been shown to be effective in reducing inflammation in animal models of arthritis.
Propiedades
IUPAC Name |
N-(2-chloropyridin-3-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-14-13(2-1-3-18-14)19-15(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h1-3,10-12H,4-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCMKEARKAADKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(N=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-fluorophenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3833243.png)



![2,5-dimethyl-3-{4-[3-(1H-pyrazol-1-ylmethyl)benzyl]piperazin-1-yl}pyrazine](/img/structure/B3833272.png)


![(1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine](/img/structure/B3833295.png)

![N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)urea]](/img/structure/B3833315.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]benzamide](/img/structure/B3833326.png)
![N-(5-chloro-2-hydroxyphenyl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B3833332.png)
![5,7-dimethyl-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3833344.png)
![N'-(3,4-dimethoxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3833348.png)